molecular formula C17H16F2N4O3 B2375526 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2310152-12-4

4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2375526
CAS RN: 2310152-12-4
M. Wt: 362.337
InChI Key: YHFBNFVNNQRYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. It targets specific enzymes and receptors in these pathways, leading to the suppression of their activity and subsequent downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include the inhibition of cancer cell proliferation, induction of apoptosis, suppression of pro-inflammatory cytokine production, and reduction of amyloid beta plaques in the brain. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for the research and development of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. These include the optimization of its synthesis method, the determination of its optimal dosage and potential side effects, the development of new formulations for better delivery, and the exploration of its potential therapeutic applications in other diseases. Furthermore, its efficacy in combination with other drugs and its potential as a diagnostic tool should also be investigated.
In conclusion, 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action, optimize its synthesis method, and determine its optimal dosage and potential side effects. Its potential as a drug candidate and diagnostic tool warrants further investigation.

Synthesis Methods

The synthesis of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-fluorophenol with 2-bromo-1-(5-fluoropyrimidin-2-yl)piperazine, followed by acylation with 2-bromoacetyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of amyloid beta plaques in the brain.

properties

IUPAC Name

4-[2-(2-fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-11(26-14-5-3-2-4-13(14)19)16(25)22-6-7-23(15(24)10-22)17-20-8-12(18)9-21-17/h2-5,8-9,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFBNFVNNQRYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=NC=C(C=N2)F)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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